molecular formula C24H24N2O2 B11612699 2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine

2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine

Cat. No.: B11612699
M. Wt: 372.5 g/mol
InChI Key: CNLUJCLUKUPZOQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine is a synthetic compound combining a benzodioxole moiety (1,3-benzodioxol-5-yl) with a carbazole-derived substituent (9-ethyl-9H-carbazol-3-ylmethyl) via an ethanamine linker. The benzodioxole group is a bicyclic aromatic system with oxygen atoms at positions 1 and 3, while the carbazole component is a tricyclic aromatic heterocycle featuring a nitrogen atom. This compound’s structural hybridisation suggests dual functionality: the benzodioxole may confer serotonin receptor affinity (as seen in psychedelic NBOMe analogues), while the carbazole moiety could impart anticancer or antimicrobial activity .

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(9-ethylcarbazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C24H24N2O2/c1-2-26-21-6-4-3-5-19(21)20-13-18(7-9-22(20)26)15-25-12-11-17-8-10-23-24(14-17)28-16-27-23/h3-10,13-14,25H,2,11-12,15-16H2,1H3

InChI Key

CNLUJCLUKUPZOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a cyclization reaction. This is followed by the introduction of the ethyl group via alkylation. The carbazole moiety is then synthesized separately and coupled with the benzodioxole derivative using a condensation reaction. Common reagents used in these reactions include strong bases like sodium hydride and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting various biological pathways.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising lead compound for drug development.

Industry

In the industrial sector, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The 25X-NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share the ethanamine backbone but differ in substituents:

  • Aryl Group : NBOMes feature 2,5-dimethoxyphenyl rings (e.g., 4-iodo, 4-bromo), whereas the target compound substitutes this with a benzodioxolyl group.
  • N-Substituent : NBOMes use a 2-methoxyphenylmethyl group, while the target compound employs a carbazolylmethyl group.

Pharmacological Implications :

  • NBOMes are potent 5-HT2A receptor agonists with high hallucinogenic activity and toxicity (e.g., seizures, fatalities) due to their methoxybenzyl group enhancing receptor binding .
  • The benzodioxolyl group in the target compound may reduce 5-HT2A affinity compared to NBOMes but could retain partial agonist activity.
Table 1: Key Structural and Pharmacological Differences
Compound Aryl Group N-Substituent Receptor Affinity Toxicity Profile
25I-NBOMe 4-Iodo-2,5-dimethoxyphenyl 2-Methoxyphenylmethyl High 5-HT2A agonist Severe (CNS toxicity)
Target Compound 1,3-Benzodioxol-5-yl 9-Ethylcarbazol-3-ylmethyl Moderate (predicted) Unknown (likely lower)

Carbazole-Containing Analogues

Carbazole derivatives are explored for diverse bioactivities. Key comparisons include:

N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine ()
  • Structural Differences : Uses an isoxazole ring conjugated via a methylene group instead of ethanamine.
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl Acetamide ()
  • Structural Differences : Replaces the benzodioxole with a methoxy group and uses an acetamide linker.
  • Activity : Exhibits antibacterial and antifungal properties, suggesting the carbazole’s role in microbial membrane disruption .
2-[[4-Amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide ()
  • Structural Differences : Incorporates a triazole-thioacetamide group instead of ethanamine.

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including relevant research findings, potential therapeutic applications, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O2C_{21}H_{24}N_{2}O_{2}, and it features a complex structure that includes a benzodioxole moiety and a carbazole derivative. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC21H24N2O2
Molecular Weight336.43 g/mol
IUPAC NameThis compound

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Anticancer Activity : Some studies have shown that carbazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antidepressant Effects : The benzodioxole structure is often associated with neuroprotective properties, which could suggest potential antidepressant effects.
  • Antimicrobial Properties : Certain derivatives have demonstrated efficacy against various bacterial and fungal strains.

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have been reported to modulate GPCR activity, which plays a crucial role in many physiological processes.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in signal transduction pathways may contribute to its therapeutic effects.
  • Gene Expression Modulation : Some studies suggest that such compounds can influence gene expression related to cellular growth and apoptosis.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of carbazole derivatives. The compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. The mechanism was primarily linked to the induction of apoptosis through the mitochondrial pathway.

Study 2: Neuroprotective Effects

Research in Neuroscience Letters highlighted the neuroprotective effects of similar benzodioxole compounds in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve neuronal survival rates.

Study 3: Antimicrobial Efficacy

A recent investigation demonstrated the antimicrobial properties of related compounds against Staphylococcus aureus and Candida albicans. The results indicated a dose-dependent inhibition of microbial growth, suggesting potential for use as an antimicrobial agent.

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